molecular formula C16H17BrO3 B4986906 1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene

1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B4986906
M. Wt: 337.21 g/mol
InChI Key: IXKPFCWMFWSJTH-UHFFFAOYSA-N
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Description

1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound that features a bromophenoxy group, an ethoxy linkage, and a methoxy-methylbenzene core

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Unfortunately, the mechanism of action for “1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene” is not available in the sources .

Safety and Hazards

Safety and hazard information for a compound typically includes handling precautions and potential health effects. Unfortunately, specific safety and hazard information for “1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene” is not available in the sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-bromophenol with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of phenoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its combination of a bromophenoxy group, ethoxy linkage, and methoxy-methylbenzene core. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-12-3-8-15(16(11-12)18-2)20-10-9-19-14-6-4-13(17)5-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPFCWMFWSJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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